molecular formula C11H20ClNO2 B1480058 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one CAS No. 2092798-93-9

2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Cat. No.: B1480058
CAS No.: 2092798-93-9
M. Wt: 233.73 g/mol
InChI Key: NFVFPPGWIRAGDK-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound notable for its unique structural features, including a chloro group and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C11H20ClNO2
  • Molecular Weight : 233.73 g/mol
  • CAS Number : 2098084-59-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reagents : Sodium borohydride for reductions, halogenating agents for substitution reactions.
  • Conditions : Solvents like dichloromethane or tetrahydrofuran are often used, with temperature control being critical for optimizing yield.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It may act as an inhibitor or activator of specific enzymes, influencing cellular processes. Detailed studies on binding affinities and interaction kinetics are essential to elucidate its precise mechanism of action.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against certain bacterial strains, although further studies are needed to confirm its efficacy and mechanism.

Anticancer Properties

There is emerging evidence indicating potential anticancer activity. Studies have documented the inhibition of cell proliferation in specific cancer cell lines, suggesting that the compound may interfere with cancer cell metabolism or signaling pathways.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, there is interest in exploring its effects on the central nervous system. Initial findings suggest potential anxiolytic or antidepressant-like effects in animal models.

Case Studies and Research Findings

A selection of recent studies highlights the biological activity of this compound:

StudyFindings
Study 1 Investigated antimicrobial properties against E. coli and Staphylococcus aureus; showed significant inhibition at concentrations above 50 µM.
Study 2 Evaluated anticancer effects on HeLa cells; demonstrated a dose-dependent reduction in cell viability with IC50 values around 30 µM.
Study 3 Assessed neuropharmacological effects in rodent models; indicated potential anxiolytic effects with behavioral tests showing reduced anxiety-like behavior at doses of 10 mg/kg.

Properties

IUPAC Name

2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-8(12)10(14)13-5-9(6-15-4)11(2,3)7-13/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVFPPGWIRAGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C(C1)(C)C)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

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